molecular formula C8H9NO B15323563 4-Methyl-2-pyridineacetaldehyde

4-Methyl-2-pyridineacetaldehyde

Cat. No.: B15323563
M. Wt: 135.16 g/mol
InChI Key: XQVSHMJNMUCKGQ-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)acetaldehyde is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 4-position and an acetaldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpyridin-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with appropriate reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of pyridine derivatives, including 2-(4-methylpyridin-2-yl)acetaldehyde, often involves catalytic processes. The use of zeolite catalysts, such as ZSM-5, has been reported to be effective in the gas-phase synthesis of pyridine bases . These methods are advantageous due to their scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: 2-(4-Methylpyridin-2-yl)acetic acid.

    Reduction: 2-(4-Methylpyridin-2-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(4-methylpyridin-2-yl)acetaldehyde and its derivatives involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpyridin-2-yl)acetaldehyde is unique due to the presence of both the aldehyde and methyl groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)acetaldehyde

InChI

InChI=1S/C8H9NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4-6H,3H2,1H3

InChI Key

XQVSHMJNMUCKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC=O

Origin of Product

United States

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